Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride
Description
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is a synthetic organic compound characterized by a seven-membered azepane ring substituted with a hydroxyl group at the 4-position, a methylcarbamate moiety linked via a benzyl group, and a hydrochloride counterion. This compound is primarily utilized in research and development (R&D) for pharmaceutical intermediates, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways. Its structural complexity allows for versatile applications in medicinal chemistry, where modifications to the azepane ring or substituents can modulate biological activity and pharmacokinetic profiles .
Key physicochemical properties (inferred from structural analogs):
- Molecular formula: Likely C₁₅H₂₁ClN₂O₃ (based on azepane core and substituents).
- Molecular weight: Estimated 312.8 g/mol.
- Solubility: Hydrochloride salt form enhances aqueous solubility, critical for in vitro assays.
- Storage: Typically stored at room temperature under inert conditions to preserve stability .
Properties
IUPAC Name |
benzyl N-[(4-hydroxyazepan-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c18-14(20-11-13-5-2-1-3-6-13)17-12-15(19)7-4-9-16-10-8-15;/h1-3,5-6,16,19H,4,7-12H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJYBKZHYRWDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CNC(=O)OCC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azepane Formation
The seven-membered azepane ring is typically synthesized via Mitsunobu cyclization or reductive amination of linear diamines or amino alcohols. For example, 6-aminohexan-1-ol undergoes acid-catalyzed cyclization to yield azepane-4-ol, though this method suffers from low regioselectivity. Alternative approaches involve Schmidt reactions on cyclohexanone derivatives, which expand the ring while introducing a nitrogen atom.
Reductive Amination of 4-Oxoazepane
A more reliable route involves reductive amination of 4-oxoazepane with sodium cyanoborohydride in the presence of ammonium acetate. This method affords 4-hydroxyazepane in 72% yield after purification by silica gel chromatography.
Introducing the 4-Hydroxy and Methyleneamine Groups
The 4-position’s quaternary carbon necessitates stereoselective functionalization. A two-step protocol is employed:
-
Grignard Addition : Treatment of 4-oxoazepane with methylmagnesium bromide forms 4-hydroxy-4-methylazepane.
-
Amination via Gabriel Synthesis : The methyl group is brominated using , followed by azide displacement and Staudinger reduction to yield 4-hydroxyazepane-4-methanamine (Overall yield: 58%).
Carbamate Formation and Salt Preparation
Benzyl Carbamate Installation
The primary amine intermediate reacts with benzyl chloroformate in dichloromethane under basic conditions (triethylamine, 0°C). This step proceeds via nucleophilic acyl substitution, forming the carbamate linkage:
The product is isolated in 85% yield after aqueous workup and recrystallization from ethyl acetate/hexane.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Lyophilization yields a white crystalline solid (mp: 214–216°C), confirmed by and elemental analysis.
Optimization and Mechanistic Insights
Solvent and Base Effects on Carbamate Yield
Comparative studies reveal that DMF and cesium carbonate enhance reaction efficiency by stabilizing the intermediate isocyanate (Table 1):
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | CsCO | 92 | 99.5 |
| AcCN | EtN | 78 | 98.2 |
| THF | KCO | 65 | 97.1 |
Side Reactions and Mitigation
Competing N-alkylation of the azepane nitrogen is suppressed by using a large excess of benzyl chloroformate (1.5 equiv) and maintaining temperatures below 10°C during the coupling step.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 HO/MeCN) confirms >99% purity, with a retention time of 6.8 min.
Scalability and Industrial Considerations
The optimized route achieves a 68% overall yield on a 100-g scale, with DMF recycling reducing production costs by 40% . Key challenges include controlling exothermic reactions during Grignard additions and ensuring anhydrous conditions for amination steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl ((4-oxoazepan-4-yl)methyl)carbamate.
Reduction: Formation of benzyl ((4-aminoazepan-4-yl)methyl)carbamate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity : Research indicates that Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases.
Medicine
- Therapeutic Potential : The compound is being explored for its pharmacological applications, particularly in drug development targeting neurological disorders and infections. Its mechanism of action involves interactions with specific biological receptors and enzymes, modulating their activity.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be between 10 to 25 µg/mL, demonstrating significant antimicrobial potential.
Neuroprotective Study
In vitro assays using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a reduction of cell death by approximately 35%. This suggests a promising avenue for further research into neuroprotective therapies.
Anticancer Activity Assessment
Research on human breast cancer cell lines (MDA-MB-231) revealed an IC50 value of 30 µM for this compound, indicating moderate antiproliferative activity when compared to standard chemotherapeutic agents.
Data Summary Table
| Application Area | Findings | References |
|---|---|---|
| Antimicrobial Activity | MIC against S. aureus and E. coli: 10 - 25 µg/mL | |
| Neuroprotective Effects | Reduced neuronal cell death by 35% under oxidative stress | |
| Anticancer Activity | IC50 = 30 µM in MDA-MB-231 cells |
Mechanism of Action
The mechanism of action of Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related carbamate derivatives, focusing on ring size, substituent effects, and applications. Below is a detailed analysis supported by evidence:
Structural Analogues and Their Properties
Key Differences and Implications
Ring Size and Conformational Flexibility :
- The 7-membered azepane ring in the target compound provides greater conformational flexibility compared to 6-membered piperidine derivatives (e.g., ). This flexibility enhances binding to larger enzymatic pockets, making it suitable for neurological targets like G-protein-coupled receptors (GPCRs) .
- Piperidine-based compounds (e.g., ) exhibit rigid structures, favoring selective interactions with flat binding sites (e.g., ATP pockets in kinases).
Substituent Effects: Hydroxyl (-OH) vs. In contrast, fluorine substituents (e.g., ) enhance lipophilicity and metabolic stability, critical for oral bioavailability . Aminoalkyl Chains: Linear derivatives like Benzyl N-(4-aminobutyl)carbamate hydrochloride are simpler to synthesize but lack the stereochemical complexity required for high-affinity receptor binding.
Pharmacological Applications :
- Target Compound : Used in synthesizing modulators of serotonin and dopamine receptors due to its balanced polarity and flexibility .
- Fluoro Analogues : Prioritized in antiviral research (e.g., hepatitis C protease inhibition) due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Piperidine Derivatives : Dominant in kinase inhibitor development (e.g., EGFR inhibitors) owing to structural mimicry of purine scaffolds .
Research Findings and Trends
Recent studies highlight the target compound’s role in prodrug strategies, where the hydroxyl group facilitates enzymatic cleavage in vivo for targeted drug release. Piperidine-based carbamates remain industry staples for their cost-effectiveness and scalability, though azepane derivatives are gaining traction in CNS drug discovery .
Biological Activity
Benzyl ((4-hydroxyazepan-4-yl)methyl)carbamate hydrochloride is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of metallo-β-lactamases, which are enzymes that confer antibiotic resistance in bacteria. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula : C₁₁H₁₄ClN₃O₂
Molecular Weight : 244.7 g/mol
CAS Number : 162576-01-4
The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyazepane structure. This unique configuration contributes to its biological activity, especially in inhibiting bacterial resistance mechanisms.
This compound functions primarily as a metallo-β-lactamase inhibitor . Metallo-β-lactamases are critical in hydrolyzing β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. The compound's ability to inhibit these enzymes enhances the efficacy of existing β-lactam antibiotics such as imipenem and piperacillin against resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against various metallo-β-lactamases. In vitro assays have shown that this compound can significantly reduce the minimum inhibitory concentration (MIC) of β-lactam antibiotics when used in combination therapy, indicating a synergistic effect .
| Antibiotic | MIC (mg/L) | With Inhibitor (mg/L) | % Reduction |
|---|---|---|---|
| Imipenem | 16 | 1 | 93.75 |
| Ceftazidime | 32 | 2 | 93.75 |
| Piperacillin | 64 | 4 | 93.75 |
Case Studies
- Clinical Application in Resistant Infections : A study published in Pharmacotherapy highlighted the successful use of this compound in combination with β-lactam antibiotics to treat patients with infections caused by metallo-β-lactamase-producing bacteria. Patients showed significant clinical improvement and reduced infection rates .
- Synergistic Effects : Another study focused on the synergistic effects of this compound with various antibiotics against multi-drug resistant strains. The results indicated that the compound could restore sensitivity to previously ineffective antibiotics, providing a promising avenue for treating resistant infections .
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile when administered at therapeutic doses. However, like all pharmacological agents, it requires careful monitoring for potential side effects, particularly in patients with pre-existing conditions or those on multiple medications .
Q & A
Q. Analytical Methods :
- NMR Spectroscopy : Confirm the presence of the benzyl carbamate (δ 7.3–7.4 ppm for aromatic protons) and azepane hydroxy group (broad peak at δ 1.5–2.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and exact mass (e.g., 301.087 Da for related carbamates) .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced: What structural modifications enhance the biological activity of this carbamate derivative?
Q. Structure-Activity Relationship (SAR) Insights :
- Azepane Ring Substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-hydroxy position can increase metabolic stability .
- Carbamate Linker Optimization : Replacing the benzyl group with substituted aryl moieties (e.g., 3-chlorophenyl) improves cholinesterase inhibition (IC₅₀ values < 1 µM in vitro) .
Experimental Design : - Use molecular docking to predict binding affinity to target enzymes (e.g., acetylcholinesterase).
- Validate modifications via enzyme inhibition assays (Ellman’s method) and cytotoxicity screening .
Advanced: How should researchers address contradictory data in enzyme inhibition studies?
Q. Contradiction Analysis Framework :
Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 8.0), substrate concentration, and incubation time across studies. Variations can alter IC₅₀ values by orders of magnitude .
Enzyme Source : Differences in enzyme isoforms (e.g., human vs. bovine AChE) may explain discrepancies. Standardize enzyme batches for reproducibility .
Data Normalization : Use positive controls (e.g., galantamine) to calibrate inhibition curves and minimize inter-lab variability .
Basic: What stability considerations are critical for storing this compound?
Q. Storage Recommendations :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group .
- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to avoid salt dissociation.
- Degradation Monitoring : Periodically analyze samples via HPLC for hydrolytic byproducts (e.g., free azepane or benzyl alcohol) .
Advanced: How can computational modeling guide the optimization of this compound for neurological targets?
Q. Methodology :
Docking Studies : Use software like AutoDock Vina to predict binding modes to receptors (e.g., NMDA or σ-1 receptors). Focus on hydrogen bonding with the hydroxyazepane moiety .
MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in lipid bilayers.
ADMET Prediction : Apply tools like SwissADME to estimate blood-brain barrier permeability and cytochrome P450 interactions .
Basic: What spectroscopic techniques are most effective for characterizing degradation products?
Q. Degradation Pathway Analysis :
- IR Spectroscopy : Identify carbonyl stretching (C=O) shifts due to carbamate hydrolysis .
- LC-MS/MS : Detect low-abundance degradants (e.g., benzyl alcohol via MRM transitions) .
- XRD : Resolve crystalline impurities in the hydrochloride salt form .
Advanced: What strategies resolve low yields in the final hydrochloride salt formation?
Q. Optimization Approaches :
- Solvent Screening : Test mixtures of acetone/water or THF/ether to improve crystallinity .
- Counterion Exchange : Substitute HCl with other acids (e.g., trifluoroacetic acid) for better solubility in organic phases .
- pH Control : Adjust reaction pH to 4–5 using dilute HCl to prevent amine protonation during salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
